
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- can be synthesized through various methods. One common method involves the decarboxylation of α-keto acids or the reaction between 2-fluoropropanone and ethyl acetoacetate . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and quality for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic addition and free radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its unique structure makes it a subject of study in biochemical research.
Mechanism of Action
The mechanism of action of 7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Isolongifolenone: Another name for the same compound.
1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7(4aH)-one: A similar compound with slight structural variations.
Uniqueness
The uniqueness of 7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- lies in its distinctive odor and its versatility in undergoing various chemical reactions. Its structure allows it to be used in a wide range of applications, from fragrance manufacturing to pharmaceutical research .
Properties
CAS No. |
67999-55-7 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalenone |
InChI |
InChI=1S/C15H24O/c1-13(2)9-11(16)7-12-14(3,4)10-5-6-15(12,13)8-10/h10,12H,5-9H2,1-4H3 |
InChI Key |
MWPBNGVYOHBVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC2C13CCC(C3)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107360.png)
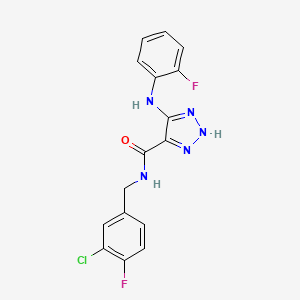
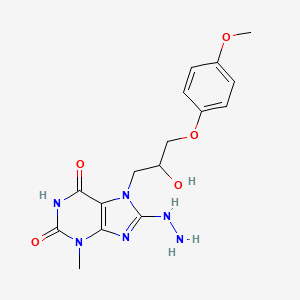
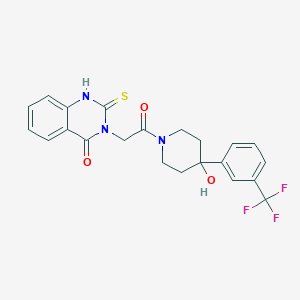
![3-((2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14107376.png)
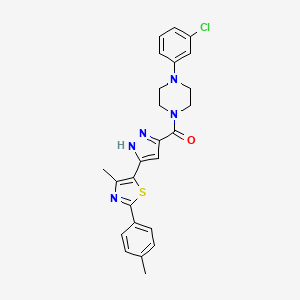
![1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107385.png)
![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107386.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107392.png)
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14107401.png)
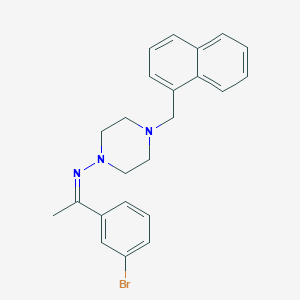

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107430.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14107435.png)
